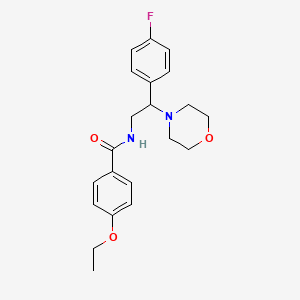
4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamides, closely related to 4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide, involves the preparation of compounds with a 4-substituted 2-(aminomethyl)morpholine group. These compounds have been evaluated for their gastrokinetic activity, revealing that modifications to the benzyl group of the parent compounds can significantly enhance activity. Among these compounds, those featuring chloro, fluoro, and trifluoromethyl groups on the benzyl group showed potent gastric emptying activity (Kato et al., 1991).
Molecular Structure Analysis
In a related study focusing on molecular structure, a compound with a morpholino group and a trifluoromethoxy phenyl group was synthesized, highlighting the critical role of molecular configuration and substituents in determining the biological activity of these compounds. This study underscores the importance of precise molecular design in developing effective gastrokinetic agents (Lu et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of benzamides like 4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide have been explored through the synthesis and evaluation of various derivatives. One study showed that the introduction of certain substituents at N-4 of the benzamide derivatives significantly influenced their in vivo gastric emptying activity, illustrating the complex interplay between chemical structure and pharmacological effect (Kato et al., 1992).
Physical Properties Analysis
The physical properties of these compounds, including solubility and stability, play a crucial role in their pharmacological effectiveness and are determined by their molecular structure. Studies on related benzamide derivatives have provided insights into how modifications to the molecular structure can affect these properties, thereby influencing the compound's overall bioavailability and therapeutic potential.
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with biological molecules, are fundamental to understanding the mechanism of action of compounds like 4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide. Research into the synthesis and biological activities of optical isomers of related compounds has shed light on the importance of stereochemistry in determining the activity of gastroprokinetic agents (Morie et al., 1994).
Applications De Recherche Scientifique
Alzheimer's Disease Diagnostic Imaging
4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide derivatives have been utilized as selective serotonin 1A (5-HT(1A)) molecular imaging probes in conjunction with positron emission tomography (PET) for quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This application aids in diagnosing and understanding the progression of Alzheimer's disease by observing decreases in 5-HT(1A) receptor measures, which correlate with worsening clinical symptoms and decreased glucose utilization in the brain (Kepe et al., 2006).
Gastrokinetic Activity
The gastrokinetic activities of 4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide derivatives have been explored, demonstrating potent in vivo effects on gastric emptying in rodents. These findings suggest the potential of such compounds in treating gastrointestinal motility disorders by enhancing gastric emptying without displaying dopamine D2 receptor antagonistic activity, which is a significant advantage over some existing treatments (Kato et al., 1992).
Synthesis and Chemical Properties
Research into the chemical synthesis of related benzamide compounds, including the processes and intermediates involved in creating molecules with specific properties, sheds light on the versatility and adaptability of these compounds for various scientific applications. For instance, studies on the synthesis of Gefitinib highlight the intricate chemical processes that can be applied to create medically relevant molecules (Jin et al., 2005).
Propriétés
IUPAC Name |
4-ethoxy-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c1-2-27-19-9-5-17(6-10-19)21(25)23-15-20(24-11-13-26-14-12-24)16-3-7-18(22)8-4-16/h3-10,20H,2,11-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMATYCQYEKKMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

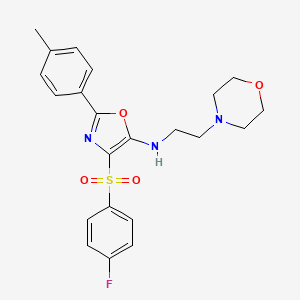
![N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2487634.png)

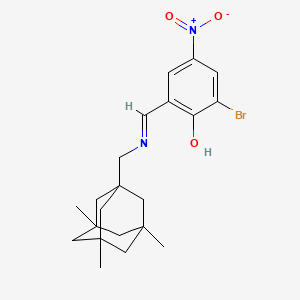

![8-{3-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2487640.png)
![2-[[2-(Cyclopropylmethyl)phenoxy]methyl]oxirane](/img/structure/B2487643.png)
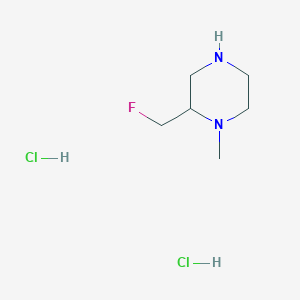
![(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2487649.png)

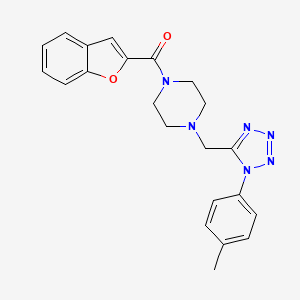
![3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2487652.png)
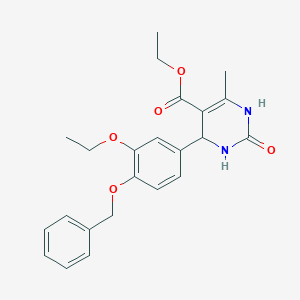
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2487656.png)